molecular formula C15H13F2NO3 B1139450 MUT056399 CAS No. 1269055-85-7

MUT056399

Cat. No. B1139450
Key on ui cas rn: 1269055-85-7
M. Wt: 293.26 g/mol
InChI Key: QUHARGDBJJUOEB-UHFFFAOYSA-N
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Patent
US09272985B2

Procedure details

To 4-(4-ethyl-5-fluoro-2-methoxyphenoxy)-3-fluorobenzamide (13.31 g, 4.59 mmol; which may be prepared as hereinbefore described for D4) in 130 mL of dichloromethane under argon at −78° C. under intense stirring is added over 15-20 min boron tribromide (130 mL at 1M in dichloromethane). The reaction mixture is warmed up at room temperature under stirring and after 3 h is cooled back to −20° C. for quenching with a saturated aqueous solution of ammonium chloride (100 mL). Partial concentration is performed to remove 170 mL of dichloromethane. 100 mL of ethyl acetate are added. Extraction of the aqueous phase (2*25 mL of ethyl acetate), reunification of the organic phases, aqueous sodium hydrogenocarbonate (200 mL at 1N) wash, drying (Na2SO4) and final concentration affords the crude material which is purified on silicagel (gradient dichloromethane/methanol:100/0→95/5) to afford the title compound 8.75 g (68%).
Name
4-(4-ethyl-5-fluoro-2-methoxyphenoxy)-3-fluorobenzamide
Quantity
13.31 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:19]([F:20])=[CH:18][C:6]([O:7][C:8]2[CH:16]=[CH:15][C:11]([C:12]([NH2:14])=[O:13])=[CH:10][C:9]=2[F:17])=[C:5]([O:21]C)[CH:4]=1)[CH3:2].B(Br)(Br)Br>ClCCl>[CH2:1]([C:3]1[C:19]([F:20])=[CH:18][C:6]([O:7][C:8]2[CH:16]=[CH:15][C:11]([C:12]([NH2:14])=[O:13])=[CH:10][C:9]=2[F:17])=[C:5]([OH:21])[CH:4]=1)[CH3:2]

Inputs

Step One
Name
4-(4-ethyl-5-fluoro-2-methoxyphenoxy)-3-fluorobenzamide
Quantity
13.31 g
Type
reactant
Smiles
C(C)C1=CC(=C(OC2=C(C=C(C(=O)N)C=C2)F)C=C1F)OC
Name
Quantity
130 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
130 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring and after 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled back to −20° C.
CUSTOM
Type
CUSTOM
Details
for quenching with a saturated aqueous solution of ammonium chloride (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Partial concentration
CUSTOM
Type
CUSTOM
Details
to remove 170 mL of dichloromethane
ADDITION
Type
ADDITION
Details
100 mL of ethyl acetate are added
EXTRACTION
Type
EXTRACTION
Details
Extraction of the aqueous phase (2*25 mL of ethyl acetate), reunification of the organic phases, aqueous sodium hydrogenocarbonate (200 mL at 1N)
WASH
Type
WASH
Details
wash
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
final concentration
CUSTOM
Type
CUSTOM
Details
affords the crude material which
CUSTOM
Type
CUSTOM
Details
is purified on silicagel (gradient dichloromethane/methanol:100/0→95/5)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)C1=CC(=C(OC2=C(C=C(C(=O)N)C=C2)F)C=C1F)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.75 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 650%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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